what is the chemical structure of 3,4-Dichloro-2-ethylpyridine
what is the chemical structure of 3,4-Dichloro-2-ethylpyridine
An In-depth Technical Guide to the Chemical Profile of 3,4-Dichloro-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-ethylpyridine is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine core with chloro- and ethyl-substituents, suggests its potential as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups can significantly influence the molecule's reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, postulated synthesis, and predicted properties of 3,4-Dichloro-2-ethylpyridine, offering a foundational resource for researchers and developers in the chemical and pharmaceutical industries.
Molecular Structure and Identification
The fundamental architecture of 3,4-Dichloro-2-ethylpyridine consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with an ethyl group at the second position and two chlorine atoms at the third and fourth positions.
Structural Representation
The arrangement of atoms and bonds in 3,4-Dichloro-2-ethylpyridine is crucial for understanding its chemical behavior.
Diagram of the Chemical Structure of 3,4-Dichloro-2-ethylpyridine
Caption: 2D structure of 3,4-Dichloro-2-ethylpyridine.
Chemical Identifiers
For precise identification and database searching, the following identifiers are proposed for 3,4-Dichloro-2-ethylpyridine:
| Identifier | Value |
| IUPAC Name | 3,4-dichloro-2-ethylpyridine |
| Molecular Formula | C₇H₇Cl₂N |
| Molecular Weight | 176.05 g/mol |
| SMILES | CCC1=C(C(=CC=N1)Cl)Cl |
| InChI | InChI=1S/C7H7Cl2N/c1-2-5-6(8)7(9)3-4-10-5/h3-4H,2H2,1H3 |
Postulated Synthetic Pathways
Direct Chlorination of 2-Ethylpyridine
The direct chlorination of 2-ethylpyridine is a feasible method for introducing chlorine atoms onto the pyridine ring. The regioselectivity of this reaction is a critical consideration, as multiple isomers can be formed.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,4-Dichloro-2-ethylpyridine.
Experimental Protocol Considerations
Objective: To synthesize 3,4-Dichloro-2-ethylpyridine via direct chlorination of 2-ethylpyridine.
Materials:
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2-Ethylpyridine (starting material)[1]
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Chlorinating agent (e.g., chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂))
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Lewis acid catalyst (e.g., ferric chloride (FeCl₃), aluminum chloride (AlCl₃))
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Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
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Quenching solution (e.g., aqueous sodium bisulfite)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-ethylpyridine in an anhydrous solvent.
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Catalyst Addition: Add the Lewis acid catalyst to the reaction mixture. The catalyst facilitates the electrophilic aromatic substitution by polarizing the chlorinating agent.
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Chlorination: Slowly add the chlorinating agent to the reaction mixture at a controlled temperature. The reaction is typically exothermic, and cooling may be necessary to control the reaction rate and minimize side product formation.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of the product.
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Work-up: Upon completion, cool the reaction mixture and carefully quench it by pouring it into a cold aqueous solution of a reducing agent like sodium bisulfite to neutralize any excess chlorinating agent.
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Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product will likely be a mixture of isomers and will require purification by fractional distillation or column chromatography.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
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Lewis Acid Catalyst: Activates the chlorinating agent, making it a stronger electrophile, which is necessary for the substitution on the electron-deficient pyridine ring.
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Controlled Addition and Temperature: Manages the exothermicity of the reaction and influences the regioselectivity. Higher temperatures can lead to a less selective reaction and the formation of polychlorinated byproducts.
Predicted Physicochemical Properties
The physical and chemical properties of 3,4-Dichloro-2-ethylpyridine can be estimated by comparison with structurally similar compounds.
| Property | Predicted Value/Range | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar chlorinated pyridines. |
| Boiling Point | > 150 °C | The presence of two chlorine atoms and an ethyl group will increase the boiling point compared to 2-ethylpyridine (149 °C).[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The hydrophobic chlorine and ethyl groups will dominate the solubility profile. |
| Reactivity | The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom. The chlorine atoms may be susceptible to nucleophilic aromatic substitution under harsh conditions. | This is a general characteristic of halogenated pyridines. |
Anticipated Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3,4-Dichloro-2-ethylpyridine.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃- group). The chemical shifts of the aromatic protons will be influenced by the positions of the chlorine atoms.
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¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the chlorine atoms will show characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key indicator of the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Cl stretching.
Potential Applications in Research and Development
Given its structure, 3,4-Dichloro-2-ethylpyridine is a promising candidate for various applications in drug discovery and materials science.
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Pharmaceutical Intermediate: Halogenated pyridines are common scaffolds in many biologically active molecules. The chlorine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex substituents.
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Agrochemical Synthesis: Pyridine derivatives are widely used in the development of herbicides, insecticides, and fungicides.
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Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.
Safety and Handling
While specific toxicity data for 3,4-Dichloro-2-ethylpyridine is unavailable, it should be handled with the care appropriate for a chlorinated aromatic compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3,4-Dichloro-2-ethylpyridine represents a chemical entity with significant potential for applications in synthetic organic chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic approach, and predicted properties. Further experimental investigation is necessary to validate these predictions and fully explore the utility of this compound as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.
